(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide
Description
(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide (CAS: 54757-44-7, 84244-59-7; molecular formula: C34H36OP·Br) is a phosphonium salt characterized by a conjugated pentadienyl chain substituted with a 4-methoxy-2,3,6-trimethylphenyl group and a triphenylphosphonium moiety . This compound is primarily utilized as a Wittig reagent in organic synthesis, enabling the preparation of polyene structures through reactions with carbonyl compounds. For example, it has been employed to synthesize 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen-1-oic acid butyl ester under controlled conditions .
Properties
IUPAC Name |
[5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36OP.BrH/c1-26(21-22-33-27(2)25-34(35-5)29(4)28(33)3)23-24-36(30-15-9-6-10-16-30,31-17-11-7-12-18-31)32-19-13-8-14-20-32;/h6-23,25H,24H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRPZJVZGIMWFA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C)OC.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743468 | |
| Record name | [5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54757-44-7 | |
| Record name | [5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide, also known as triphenylphosphonium (TPP) derivative, is a compound of significant interest due to its potential biological activities. This article reviews its characteristics, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C34H36OPBr
- Molecular Weight : 571.527 g/mol
- CAS Number : 54757-44-7
Triphenylphosphonium compounds are known for their ability to accumulate in mitochondria due to the negative membrane potential. This accumulation can lead to mitochondrial dysfunction and increased production of reactive oxygen species (ROS), which are critical in inducing apoptosis in cancer cells. The hydrophobic nature of TPP derivatives enhances their efficacy by facilitating their entry into cellular membranes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of TPP derivatives. For example:
- Cell Line Studies : In vitro studies demonstrated that TPP derivatives exhibit selective toxicity towards various cancer cell lines, including HepG2 (liver carcinoma) and MG-63 (osteosarcoma) cells. The compounds inhibited cell proliferation and induced apoptosis through ROS generation and mitochondrial membrane potential disruption .
- In Vivo Studies : Animal models have shown that TPP derivatives can significantly reduce tumor growth. In one study, TPP conjugated with chitosan was effective in inhibiting tumor growth in H22-bearing mice .
- Mechanistic Insights : The antitumor mechanism involves:
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study published in the Journal of Materials Research investigated the antitumor activity of a TPP derivative conjugated with chitosan. The results indicated a marked decrease in cell viability in HepG2 cells and significant tumor growth inhibition in mouse models. The study concluded that the compound's ability to disrupt mitochondrial function was a key factor in its efficacy .
Case Study 2: Mechanistic Pathways
Another research article explored the structural activity relationship of various TPP derivatives. It was found that increasing hydrophobicity enhanced their ability to induce oxidative stress and disrupt mitochondrial metabolism, leading to increased cytotoxicity against melanoma cells .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The structural diversity among triphenylphosphonium bromides lies in their alkyl/aryl chains and substituents, which directly influence their electronic properties and reactivity. Below is a comparative analysis:
Key Observations :
- Chain Length and Conjugation : The target compound’s pentadienyl chain enables extended conjugation, favoring the synthesis of long-chain polyenes , whereas shorter chains (e.g., butenyl in ) limit conjugation but enhance reactivity with electron-deficient carbonyl groups.
- Substituent Effects : Fluorinated analogs (e.g., 2b) exhibit increased lipophilicity, improving cellular uptake in mitochondrial-targeted therapies . The methoxy group in the target compound and provides electron-donating effects, stabilizing carbocation intermediates in Wittig reactions.
Physical Properties
- Solubility : The target compound is soluble in polar aprotic solvents (e.g., dimethylformamide) , similar to fluorinated analogs . However, ester-functionalized derivatives (e.g., ) show enhanced solubility in alcohols due to polar ester groups.
- Thermal Stability : Decomposition at high temperatures is common among phosphonium salts. The target compound requires reflux conditions (65°C) for reactions , while others like decompose at higher temperatures.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
